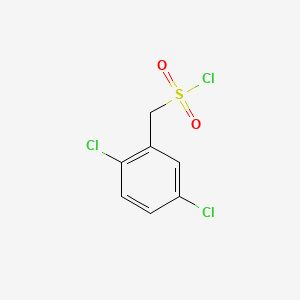

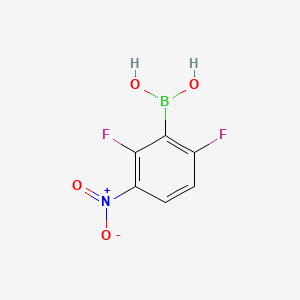

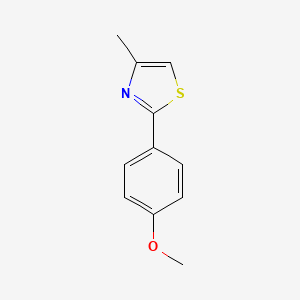

![molecular formula C22H23FO6S B591602 (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 1034305-23-1](/img/structure/B591602.png)

(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Description

(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C22H23FO6S and its molecular weight is 434.478. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivatives

Convenient Synthesis Techniques : Researchers have developed convenient methods for synthesizing compounds structurally related to our target compound, emphasizing efficient routes and avoiding isomer complications (Liu et al., 2008).

Novel Sugar Imine Molecules : Synthesis of new molecules based on similar structural frameworks, using D-glucose and click chemistry reactions, highlights the versatility of these compounds in chemical synthesis (Mohammed et al., 2020).

Improved Preparation Techniques : Advancements in the preparation of C-aryl glucoside SGLT2 inhibitors, which share a similar structure, demonstrate the ongoing refinement of synthesis techniques for these types of compounds (Liu et al., 2008).

Chemical Reactions and Properties

Phosphine-Catalyzed Reactions : The use of phosphine-catalyzed reactions for the synthesis of benzothieno[3,2-b]pyran derivatives indicates the chemical reactivity and potential applications of compounds with similar structures (Ma et al., 2018).

Spectroscopic and Theoretical Studies : Spectroscopic and computational studies on similar compounds provide insights into their molecular interactions, reactive sites, and potential applications in material science and biochemistry (Priya et al., 2021).

Antimicrobial and Anticoccidial Activities : Research into the antimicrobial and anticoccidial activities of structurally related compounds suggests potential biomedical applications (Georgiadis, 1976).

Novel Compound Synthesis and Applications

Diverse Syntheses of Tetrahydropyrans : The synthesis of a variety of tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry points to the wide-ranging utility of these compounds in drug discovery and material science (Zaware et al., 2011).

Potential Biological Activities : Studies on novel compounds, like C-linked disaccharide mimetics derived from similar structural frameworks, indicate potential biological activities and applications in pharmaceuticals (Harding et al., 2003).

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FO6S/c1-28-22(21(27)20(26)19(25)17(11-24)29-22)14-6-7-16(23)13(8-14)10-15-9-12-4-2-3-5-18(12)30-15/h2-9,17,19-21,24-27H,10-11H2,1H3/t17-,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFQHCJIYXXZRZ-VOFPXKNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141571 | |

| Record name | Methyl 1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

1034305-23-1 | |

| Record name | Methyl 1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034305-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.